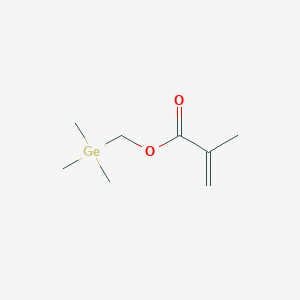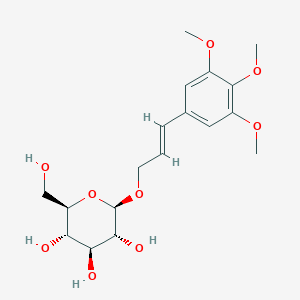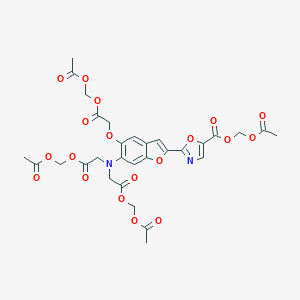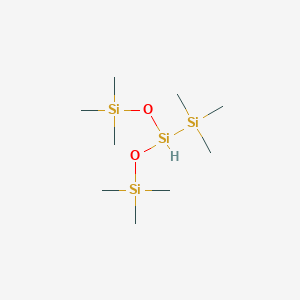
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane is a chemical compound with the molecular formula C12H36O2Si4. It is commonly known as HMDS, and it is widely used in various scientific research applications. HMDS is a colorless and transparent liquid with a boiling point of 126 °C and a density of 0.79 g/mL. It is highly volatile and flammable, and it should be handled with care.
Mechanism Of Action
The mechanism of action of HMDS is based on its ability to form strong covalent bonds with various functional groups, such as hydroxyl, carboxyl, and amino groups. The silylation reaction involves the replacement of the hydrogen atom in the functional group with a trimethylsilyl group. This reaction helps to protect the functional group from further reactions and to improve its stability and reactivity.
Biochemical And Physiological Effects
HMDS is not intended for use in pharmaceuticals or medical applications, and there is limited information available regarding its biochemical and physiological effects. However, it is known that HMDS can cause skin and eye irritation, and it should be handled with care to avoid exposure.
Advantages And Limitations For Lab Experiments
One of the main advantages of using HMDS in lab experiments is its ability to improve the adhesion and stability of various materials and compounds. This can help to improve the accuracy and reproducibility of the experimental results. However, one of the main limitations of using HMDS is its high volatility and flammability, which requires careful handling and storage.
Future Directions
There are several future directions for the use of HMDS in scientific research. One of the main directions is the development of new and improved synthesis methods that can increase the purity and yield of HMDS. Another direction is the exploration of new applications for HMDS in fields such as biotechnology and nanotechnology. Additionally, there is a need for further research into the potential toxicological effects of HMDS and its environmental impact.
Synthesis Methods
The synthesis of HMDS is usually carried out through the reaction of hexachlorodisiloxane with magnesium in the presence of trimethylsilyl chloride. The reaction produces magnesium chloride and HMDS as the main products. The purity of the HMDS can be increased through distillation and other purification methods.
Scientific Research Applications
HMDS is widely used in various scientific research applications, such as in the field of material science, electronics, and chemistry. In material science, HMDS is used as a surface treatment agent to improve the adhesion of various materials, such as metals, ceramics, and polymers. In electronics, HMDS is used as a photoresist adhesion promoter, which helps to improve the resolution and sensitivity of lithographic processes. In chemistry, HMDS is used as a silylating agent, which helps to protect and modify various functional groups in organic compounds.
properties
CAS RN |
139347-50-5 |
|---|---|
Product Name |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Molecular Formula |
C9H28O2Si4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
trimethyl-[trimethylsilyl(trimethylsilyloxy)silyl]oxysilane |
InChI |
InChI=1S/C9H28O2Si4/c1-13(2,3)10-12(15(7,8)9)11-14(4,5)6/h12H,1-9H3 |
InChI Key |
PLFZASMKXQOBLS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
synonyms |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



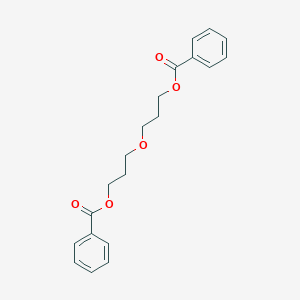
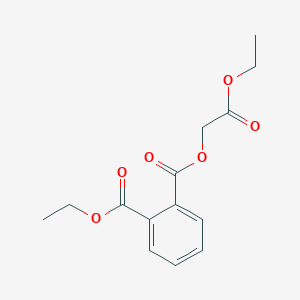
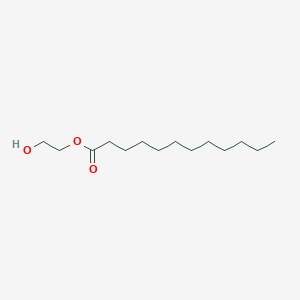
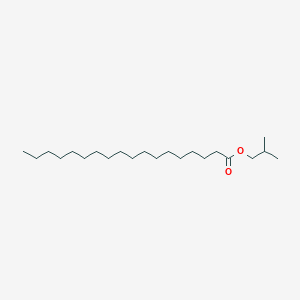
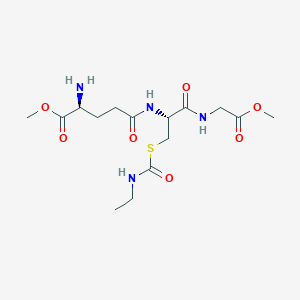
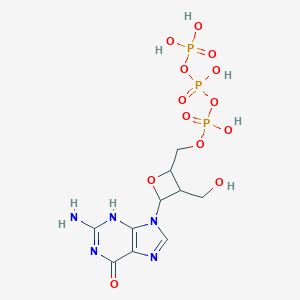
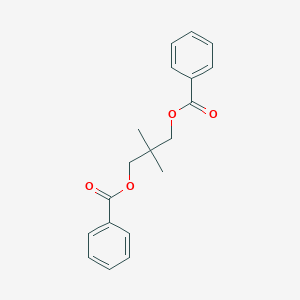
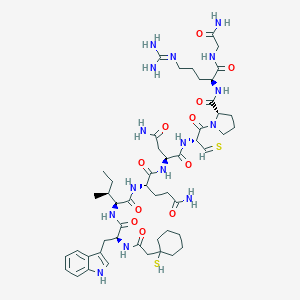

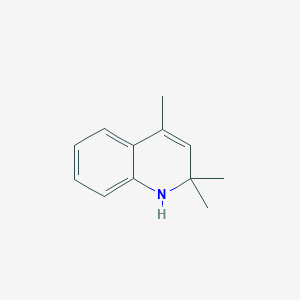
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
